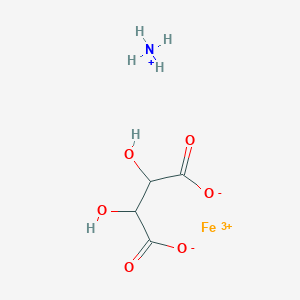
Azanium;2,3-dihydroxybutanedioate;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;2,3-dihydroxybutanedioate;iron, commonly known as iron tartrate, is a coordination complex of iron with tartrate ligands. It is a widely used compound in scientific research due to its unique properties and applications. In
Wirkmechanismus
Iron tartrate works by binding to biological molecules, such as hemoglobin and myoglobin, and facilitating the transport of oxygen in the body. It also plays a crucial role in the electron transport chain and is involved in the production of ATP, the energy currency of the cell.
Biochemische Und Physiologische Effekte
Iron tartrate has numerous biochemical and physiological effects, including its role in the formation of red blood cells, the maintenance of the immune system, and the regulation of gene expression. It is also involved in the metabolism of carbohydrates, fats, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using iron tartrate in lab experiments is its availability and low cost. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations is its potential toxicity, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are numerous future directions for the use of iron tartrate in scientific research, including its potential use in the development of new cancer therapies, the synthesis of iron oxide nanoparticles for biomedical applications, and the study of its role in regulating gene expression. Additionally, further research is needed to determine the optimal dosage and administration of iron tartrate in the treatment of iron-deficiency anemia and other diseases.
Conclusion:
In conclusion, iron tartrate is a widely used compound in scientific research due to its unique properties and applications. It has numerous biochemical and physiological effects and plays a crucial role in the transport of oxygen in the body. While it has advantages and limitations for lab experiments, there are numerous future directions for its use in the development of new therapies and the study of its role in regulating biological processes.
Synthesemethoden
Iron tartrate can be synthesized through various methods, including the reaction of iron(II) or iron(III) salts with tartrate ligands. One of the most common methods is the reaction of iron(III) chloride with potassium sodium tartrate in water. The resulting precipitate is then washed and dried to obtain iron tartrate.
Wissenschaftliche Forschungsanwendungen
Iron tartrate has numerous applications in scientific research, including its use as a catalyst in various reactions, a precursor for the synthesis of iron oxide nanoparticles, and as a model for studying the binding of iron to biological molecules. It is also used in the treatment of iron-deficiency anemia and has been shown to have potential therapeutic effects in the treatment of cancer.
Eigenschaften
CAS-Nummer |
14635-18-8 |
|---|---|
Produktname |
Azanium;2,3-dihydroxybutanedioate;iron |
Molekularformel |
C8H12FeNO12 |
Molekulargewicht |
221.95 g/mol |
IUPAC-Name |
azanium;2,3-dihydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/C4H6O6.Fe.H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H3/q;+3;/p-1 |
InChI-Schlüssel |
ODUOISCAHQKPFA-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |
Andere CAS-Nummern |
14635-18-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



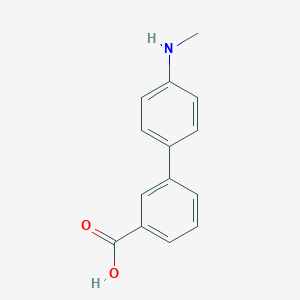
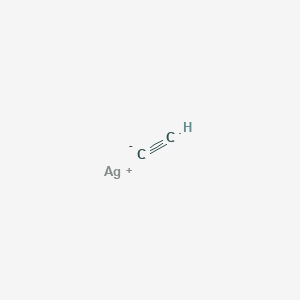
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
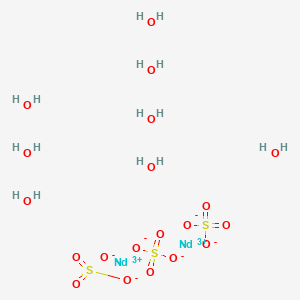
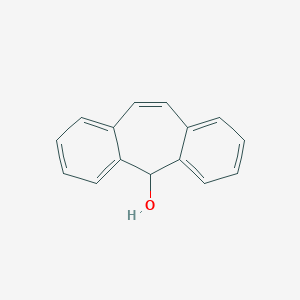
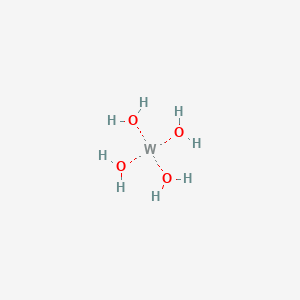
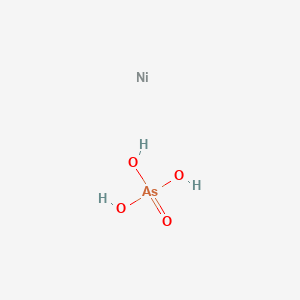
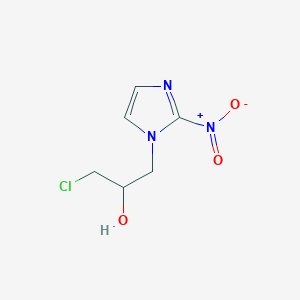
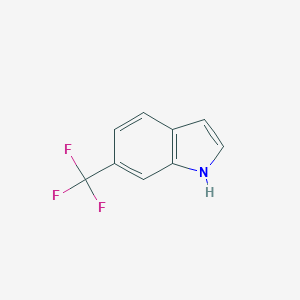
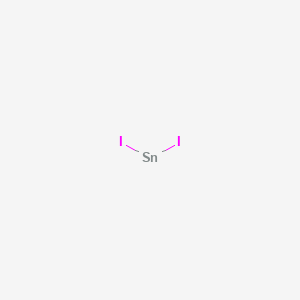
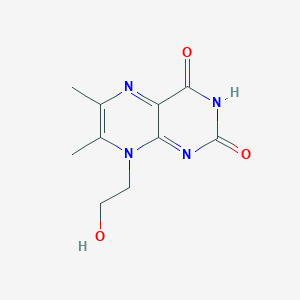
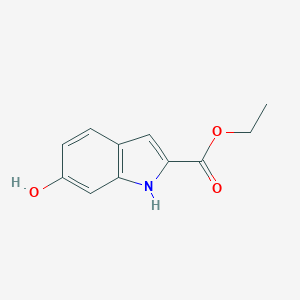
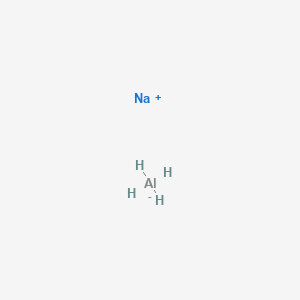
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)